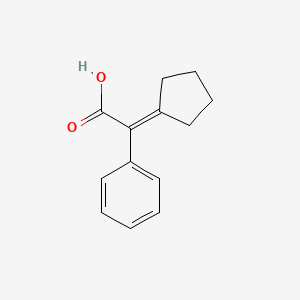

2-Cyclopentylidene-2-phenylacetic acid

Overview

Description

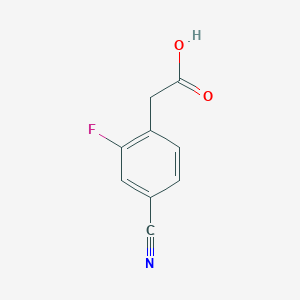

2-Cyclopentylidene-2-phenylacetic Acid is an impurity of Glycopyrrolate, which is an anticholinergic agent with antispasmodic activity used to treat gastrointestinal conditions .

Synthesis Analysis

The synthesis of this compound is related to the production of cyclopentolate hydrochloride, an intermediate in the pharmaceutical industry . The method can effectively separate two main related substances, namely phenylacetic acid and this compound .Molecular Structure Analysis

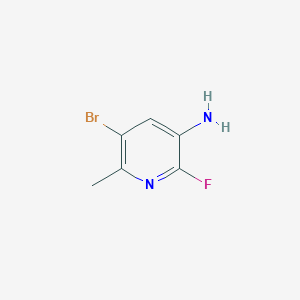

The molecular formula of this compound is C13H14O2 . The molecular weight is 202.25 g/mol .Chemical Reactions Analysis

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis

The melting point of this compound is 138-142 °C. The predicted boiling point is 358.1±11.0 °C, and the predicted density is 1.182±0.06 g/cm3. The predicted pKa value is 4.25±0.41 .Scientific Research Applications

Kinetics and Hydrolysis Mechanism

- Hydrolysis of Cyclopentolate Hydrochloride : Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, undergoes hydrolysis in alkaline solutions. The degradation products, Phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, indicate a parallel reaction mechanism. This research is crucial for understanding the stability and breakdown of such compounds under different conditions (Roy, 1995).

Chemical Synthesis and Reactivity

- Cyclization of Substituted Phenylacetic Acids : Research on the cyclization of substituted (2-pyridylthio)phenylacetic acids has led to the formation of various compounds, like mesoionic thiazolo[3,2-a]pyridinium-3-olates. This study provides insights into the reactivity and potential applications of these compounds in chemical synthesis (Fedotov et al., 2011).

- Meta-C-H Arylation of Phenylacetic Acids : The meta-C-H arylation of free phenylacetic acid, using 2-carbomethoxynorbornene as a mediator, highlights innovative approaches in the field of organic chemistry for synthesizing arylated products (Li et al., 2017).

Microbial Metabolism

- Anaerobic Metabolism of Phenylalanine : Phenylacetic acids serve as intermediates in the microbial metabolism of aromatic substances, like phenylalanine. This understanding is pivotal in microbiology, particularly in studying the metabolic pathways of bacteria (Rhee & Fuchs, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

2-Cyclopentylidene-2-phenylacetic Acid is an impurity of Glycopyrrolate , which is an anticholinergic agent with antispasmodic activity used to treat gastrointestinal conditions . Therefore, it can be inferred that the primary targets of this compound might be similar to those of Glycopyrrolate, which are muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract .

Mode of Action

Glycopyrrolate acts as an antagonist at mAChRs, blocking the action of acetylcholine, a neurotransmitter that mediates various functions in the body, including muscle contraction in the gastrointestinal tract .

Biochemical Pathways

As an associated compound of glycopyrrolate, it might influence the cholinergic system by blocking the action of acetylcholine at muscarinic receptors . This could affect various downstream effects, including the regulation of smooth muscle contraction and glandular secretion in the gastrointestinal tract .

Pharmacokinetics

It’s known that phenylacetic acid, a related compound, is metabolized by esterases found in the human liver cytosol . The hydrolysis of phenylacetate involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

Based on its association with glycopyrrolate, it might exert effects similar to those of glycopyrrolate, such as reducing smooth muscle contraction and glandular secretion in the gastrointestinal tract .

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the metabolism of dietary phenylalanine into phenylacetic acid (PAA), which is a crucial step in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease .

Molecular Mechanism

It is known to be involved in the metabolism of dietary phenylalanine into phenylacetic acid

Metabolic Pathways

2-Cyclopentylidene-2-phenylacetic acid is involved in the metabolism of dietary phenylalanine into phenylacetic acid

properties

IUPAC Name |

2-cyclopentylidene-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUTUWDXGPHSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)

![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3186692.png)

![Isopropyl 9-anti-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186705.png)

![4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B3186717.png)